Baccatin

Catalog No.
S15736975
CAS No.
M.F
C29H46O4
M. Wt
458.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baccatin

Product Name

Baccatin

IUPAC Name

2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol

Molecular Formula

C29H46O4

Molecular Weight

458.7 g/mol

InChI

InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3

InChI Key

FMQSPIDOGLAJKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C

Description

14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol is a natural product found in Euphorbia ebracteolata with data available.

Baccatin III is a naturally occurring tetracyclic diterpenoid derived from the bark of the Pacific yew tree (Taxus brevifolia). It serves as a crucial precursor in the synthesis of the chemotherapeutic agent paclitaxel, commonly known as Taxol. The molecular formula of baccatin III is C31H38O11C_{31}H_{38}O_{11}, and it possesses a complex structure characterized by multiple hydroxyl groups and a unique taxane skeleton. This compound plays a significant role in plant metabolism and has garnered attention for its potential biological activities, particularly in cancer treatment.

, primarily to synthesize paclitaxel. Key reactions include:

  • Protection of Hydroxyl Groups: Baccatin III can be reacted with strong bases like lithium hexamethyldisilazide (LiHMDS) to form 7-O-anions, which can then be protected using various electrophiles, such as isobutyl chloroformate or adamantyl fluoroformate .
  • Acyl Transfer Reactions: It can also be synthesized from 10-deacetylbaccatin III through acyl transfer reactions, which involve the introduction of acetyl groups to hydroxyl functional groups .
  • Formation of Paclitaxel: The final step involves coupling baccatin III with the N-benzoyl-β-phenylisoserine side chain to produce paclitaxel, highlighting its importance in medicinal chemistry .

Baccatin III exhibits notable biological activity, particularly in its cytotoxic effects against various cancer cell lines. Studies have shown that it has an effective concentration (ED50) ranging from approximately 8 to 50 micromolar. Unlike paclitaxel, which stabilizes microtubules and promotes their polymerization, baccatin III acts as an antimitotic agent by inhibiting tubulin polymerization, similar to colchicine and vinblastine . This unique mechanism suggests that baccatin III could be valuable in cancer therapies, although its potency is lower compared to paclitaxel.

The synthesis of baccatin III can be achieved through several methods:

  • Natural Extraction: Traditionally, baccatin III is extracted from the bark of Taxus species.
  • Microbial Synthesis: Recent advancements have allowed for the synthesis of baccatin III using engineered Escherichia coli strains that express specific enzymes involved in its biosynthesis. This method enhances yield and reduces reliance on natural sources .
  • Chemical Synthesis: Various synthetic routes have been developed, including the use of protecting group strategies and acylation methods to modify the compound for further applications .

Baccatin III is primarily utilized as a precursor for the synthesis of paclitaxel, which is widely used in chemotherapy for treating various cancers, including ovarian and breast cancer. Its unique structure allows for modifications that can enhance its therapeutic properties or reduce side effects. Additionally, due to its biological activity, it is being investigated for potential applications in drug development beyond cancer treatments.

Research indicates that baccatin III interacts with tubulin at sites distinct from those targeted by vinblastine. It competes with colchicine and podophyllotoxin for binding sites on tubulin but does not affect vinblastine binding. This interaction profile suggests that baccatin III may offer insights into developing new antitumor agents that exploit different mechanisms of action compared to existing drugs .

Baccatin III shares structural similarities with several other compounds within the taxane family and related classes. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
Paclitaxel (Taxol)TetracyclicStabilizes microtubules; potent antitumor activity
10-Deacetylbaccatin IIITetracyclicPrecursor to baccatin III; lacks some hydroxyls
DocetaxelTetracyclicDerivative of paclitaxel; used in cancer therapy
ColchicineAlkaloidInhibits microtubule polymerization; anti-inflammatory
VinblastineAlkaloidAntitumor activity; binds to tubulin

Baccatin III is unique due to its specific interaction with tubulin and its role as a precursor in synthesizing more potent derivatives like paclitaxel. Its distinct mechanism of action differentiates it from other compounds that stabilize microtubules rather than inhibit their formation.

XLogP3

6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

458.33960994 g/mol

Monoisotopic Mass

458.33960994 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-15

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